

The Efficacy of HI-236 Against Drug-Resistant HIV-1: A Technical Analysis

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Compound of Interest

Compound Name: HI-236

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Introduction

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective long-term antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), but their efficacy can be compromised by mutations in the reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of **HI-236**, a potent non-nucleoside reverse transcriptase inhibitor, and its activity against drug-resistant HIV-1 mutations.

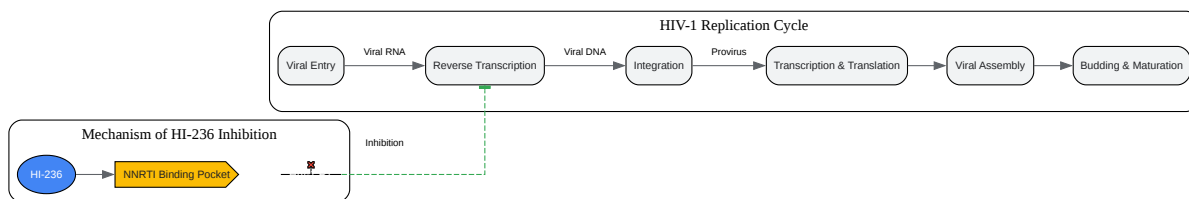
HI-236, chemically known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a rationally designed thiourea derivative targeting the NNRTI binding pocket of the HIV-1 reverse transcriptase.^[1] Its design was informed by computational models that account for the structural changes within the binding pocket caused by clinically observed resistance mutations.^[1] This document details the mechanism of action of **HI-236**, its inhibitory activity against wild-type and drug-resistant HIV-1 strains, and the experimental protocols used to evaluate its efficacy.

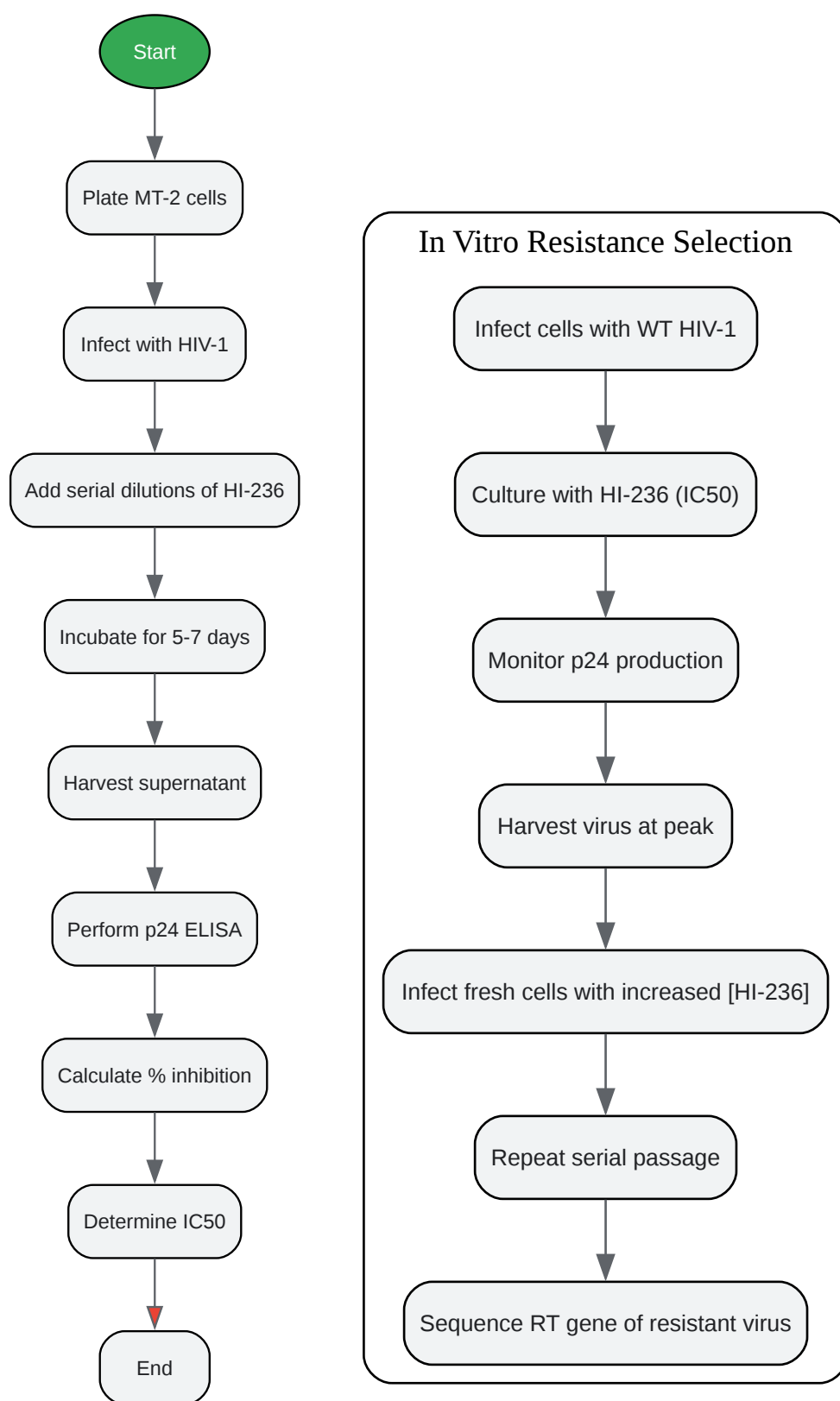
Mechanism of Action

HI-236 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active

site. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerization activity of the reverse transcriptase, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The crystal structure of **HI-236** reveals an intramolecular hydrogen bond that imparts a more rigid conformation to the molecule, which is thought to contribute to its potent inhibitory activity. [2] Molecular modeling studies suggest that this rigid structure allows for favorable interactions within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other NNRTIs.[1]





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References

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- 2. Inhibitor of HIV-1 reverse transcriptase: N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
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